2,5-Dinitrofluoranthene

Description

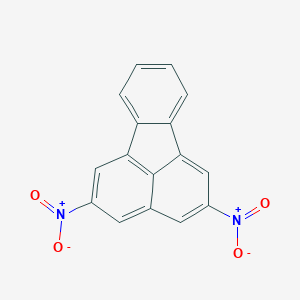

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,5-dinitrofluoranthene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H8N2O4/c19-17(20)10-5-9-6-11(18(21)22)8-15-13-4-2-1-3-12(13)14(7-10)16(9)15/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXUTUBIMUQTECM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=CC(=CC4=CC(=CC2=C43)[N+](=O)[O-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H8N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30145195 | |

| Record name | Fluoranthene, 2,5-dinitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30145195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102493-21-0 | |

| Record name | Fluoranthene, 2,5-dinitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102493210 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fluoranthene, 2,5-dinitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30145195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Formation and Environmental Sources of 2,5 Dinitrofluoranthene

Atmospheric Reaction Pathways Leading to 2,5-Dinitrofluoranthene

Role of Specific Atmospheric Oxidants (e.g., Nitrogen Dioxide, Ozone, Dinitrogen Pentoxide, Hydroxyl Radical)

The formation of nitro-derivatives of fluoranthene (B47539) is primarily driven by reactions with nitrogen-containing atmospheric oxidants. The specific oxidant and the phase of the reaction (gas vs. particle) dictate the resulting isomer.

Hydroxyl Radical (OH): During the day, the dominant atmospheric loss process for most PAHs is the reaction with the hydroxyl (OH) radical. rsc.org In the gas phase, the OH radical attacks the fluoranthene molecule, forming a PAH-OH adduct. rsc.org This intermediate then reacts with nitrogen dioxide (NO₂) to yield 2-nitrofluoranthene (B81861). nih.govacs.org This gas-phase radical-initiated reaction is consistently identified as the primary source of atmospheric 2-nitrofluoranthene. nih.govacs.orgacs.orgaaqr.org

Nitrate (B79036) Radical (NO₃) and Dinitrogen Pentoxide (N₂O₅): During nighttime, the nitrate (NO₃) radical becomes a key oxidant. rsc.org Similar to the OH radical pathway, the gas-phase reaction of fluoranthene with the NO₃ radical also produces 2-nitrofluoranthene. nih.govca.gov In contrast, heterogeneous reactions involving dinitrogen pentoxide (N₂O₅), which exists in equilibrium with NO₃ and NO₂, lead to different products. nih.gov When particle-associated fluoranthene reacts with N₂O₅, the dominant isomer formed is 3-nitrofluoranthene (B1196665). nih.govoregonstate.edu This distinction is critical, as the isomer profile can indicate the formation pathway. nih.govrsc.org While direct evidence for the formation of this compound via this pathway is lacking, studies have shown that exposure of other PAHs to NO₃/N₂O₅ can lead to the formation of dinitro-isomers, suggesting that sequential nitration is possible under these conditions. nih.gov

Nitrogen Dioxide (NO₂): Direct reaction with NO₂ is primarily significant in heterogeneous (particle-phase) chemistry. nih.gov These reactions, often classified as electrophilic nitration, yield 3-nitrofluoranthene as the major product. oregonstate.edunih.gov Gas-phase reactions with NO₂ are generally considered a negligible formation route for nitrofluoranthenes under typical atmospheric concentrations. acs.org

Ozone (O₃): Ozone is a major atmospheric oxidant that reacts with PAHs. However, its reactions with PAHs are more commonly associated with the formation of oxygenated derivatives, such as quinones, rather than nitro-PAHs. rsc.orgnih.gov

The following table summarizes the primary mononitrofluoranthene isomers formed from the reaction of fluoranthene with different atmospheric oxidants.

| Oxidant/Reagent | Reaction Phase | Primary Mononitro-Isomer Formed |

| OH Radical (+ NO₂) | Gas | 2-Nitrofluoranthene nih.govacs.org |

| NO₃ Radical | Gas | 2-Nitrofluoranthene nih.govca.gov |

| N₂O₅ / NO₂ | Heterogeneous (Particle) | 3-Nitrofluoranthene nih.govnih.govoregonstate.edu |

Experimental Simulation and Characterization of Formation Pathways in Controlled Environments

Laboratory studies are essential for understanding the complex mechanisms of atmospheric PAH nitration. These experiments, often conducted in environmental chambers, allow researchers to isolate variables and characterize reaction products under controlled conditions.

Chamber experiments have been crucial in demonstrating the dichotomy between gas-phase and heterogeneous reaction pathways for fluoranthene. nih.gov Studies using large Teflon chambers at atmospheric pressure have confirmed that gas-phase reactions initiated by OH or NO₃ radicals reliably produce 2-nitrofluoranthene. nih.govacs.org In contrast, experiments where fluoranthene adsorbed on particles (such as quartz fiber filters or soot) is exposed to nitrating agents like N₂O₅ or NO₂ consistently show the formation of 3-nitrofluoranthene. nih.govoregonstate.edu This clear difference in isomer production in controlled environments confirms that the isomer distribution observed in ambient air samples can be used to infer the chemical history of the air mass. nih.govrsc.org

While atmospheric simulations have not specifically reported the formation of this compound, other dinitro-isomers have been synthesized or identified in laboratory settings.

Free-radical nitration of fluoranthene in a laboratory setting was found to yield 1,2- and 1,3-dinitrofluoranthene. nih.gov

The renitration of 3-nitrofluoranthene using fuming nitric acid—a powerful electrophilic nitrating condition not representative of the atmosphere—produced 3,4-, 3,7-, and 3,9-dinitrofluoranthene (B1199685). nih.gov

In a chamber study investigating the heterogeneous reactions of various PAHs, the formation of di-nitro isomers of deuterated benzo[k]fluoranthene (B33198) was measured after exposure to NO₃/N₂O₅, providing experimental evidence that dinitration can occur on particles under simulated atmospheric conditions. nih.gov

These findings show that while the synthesis of various dinitrofluoranthene isomers is possible, their specific formation mechanisms under atmospherically relevant conditions, particularly for the 2,5-isomer, remain an area for further research.

The table below details the products identified from various experimental nitration methods of fluoranthene.

| Experimental Method | Reactants | Products Identified |

| Simulated Gas-Phase Reaction | Fluoranthene + OH/NO₃ Radicals + NO₂ | 2-Nitrofluoranthene nih.govnih.govca.gov |

| Simulated Heterogeneous Reaction | Particle-bound Fluoranthene + N₂O₅/NO₂ | 3-Nitrofluoranthene nih.govnih.govoregonstate.edu |

| Laboratory Free-Radical Nitration | Fluoranthene | 1,2-Dinitrofluoranthene, 1,3-Dinitrofluoranthene nih.gov |

| Laboratory Electrophilic Nitration | 3-Nitrofluoranthene + Fuming Nitric Acid | 3,4-Dinitrofluoranthene, 3,7-Dinitrofluoranthene, 3,9-Dinitrofluoranthene nih.gov |

Environmental Fate and Transformation of 2,5 Dinitrofluoranthene

Atmospheric Transport and Distribution Dynamics

2,5-Dinitrofluoranthene, primarily formed from atmospheric reactions of its parent compound fluoranthene (B47539), is predominantly found in the atmosphere associated with particulate matter. aaqr.orgresearchgate.net This association is a key factor in its atmospheric transport and distribution.

Due to its low volatility, this compound readily adsorbs onto the surface of airborne particles, particularly fine particulate matter with a diameter of 2.5 micrometers or less (PM2.5). aaqr.orgnih.gov This partitioning between the gas and particle phases is influenced by ambient temperature, with lower temperatures favoring its presence in the particulate phase. copernicus.org The strong affinity for organic particulate matter is enhanced by the presence of the electronegative nitro groups in its structure. aaqr.org

The association with PM2.5 is significant for several reasons. Firstly, it shields the compound from degradation by atmospheric oxidants, thereby increasing its atmospheric lifetime. aaqr.org Secondly, PM2.5 can remain suspended in the atmosphere for days to weeks, allowing for long-range transport. fiveable.me

Table 1: General Association of Selected PAHs and Nitro-PAHs with Particulate Matter

| Compound Class | Typical Association with Particulate Matter | Factors Influencing Partitioning |

| Polycyclic Aromatic Hydrocarbons (PAHs) | Partition between gas and particle phase depending on molecular weight and vapor pressure. Higher molecular weight PAHs are predominantly on particles. | Temperature, aerosol surface area, organic matter content, black carbon content. copernicus.org |

| Nitrated Polycyclic Aromatic Hydrocarbons (Nitro-PAHs) | Predominantly found in the particulate phase due to lower vapor pressures compared to parent PAHs. researchgate.net | Temperature, atmospheric oxidant concentrations. |

Once associated with fine particulate matter, this compound can be transported over vast distances, far from its original source. researchgate.netcopernicus.org This long-range atmospheric transport is facilitated by prevailing wind patterns and the persistence of PM2.5 in the atmosphere. fiveable.me Studies have shown that nitro-PAHs can be transported across continents, contributing to air pollution in remote regions, including the Arctic. copernicus.orgcopernicus.orgresearchgate.net The transport potential is influenced by the atmospheric lifetime of the particles and the chemical stability of the associated compounds. researchgate.net

Abiotic Degradation and Transformation Mechanisms

This compound can be degraded in the environment through various non-biological processes, primarily driven by sunlight and chemical reactions with atmospheric oxidants.

Photolysis, the breakdown of compounds by sunlight, is a primary degradation pathway for many nitro-PAHs. aaqr.org However, the efficiency of photolysis is significantly reduced when the compound is adsorbed to particulate matter, which is the common state for this compound. aaqr.org

In the gas phase, and to a lesser extent on particle surfaces, this compound can react with photochemically generated oxidants, most notably the hydroxyl radical (•OH). researchgate.netnih.gov The reaction with •OH is considered a dominant atmospheric removal process for many organic pollutants. copernicus.orgutoronto.ca The reaction likely proceeds via addition of the •OH radical to the aromatic ring system, followed by further reactions that can lead to the formation of more oxygenated compounds or ring cleavage. The presence of nitro groups on the fluoranthene structure influences the reaction kinetics.

Table 2: Atmospheric Lifetimes of Selected Pollutants

| Pollutant | Typical Atmospheric Lifetime | Primary Removal Mechanism(s) |

| Methane (CH4) | ~12 years | Reaction with OH radicals. fiveable.me |

| Carbon Monoxide (CO) | 1-3 months | Reaction with OH radicals. |

| Fine Particulate Matter (PM2.5) | Days to weeks | Wet and dry deposition. fiveable.me |

| General Nitro-PAHs | Hours to days | Photolysis, reaction with OH radicals. researchgate.net |

Specific atmospheric lifetime for this compound is not well-documented in publicly available literature, but it is expected to be in the range of hours to days, similar to other nitro-PAHs.

Upon deposition from the atmosphere, this compound can undergo further transformation in soil and water. In anaerobic soil environments, a primary transformation pathway for similar nitroaromatic compounds is the reductive transformation of the nitro groups (-NO2) to amino groups (-NH2). nih.gov This process can be mediated by both biotic and abiotic factors. nih.gov Studies on the related compound 2,4-dinitroanisole (B92663) have shown that it is reductively transformed in anaerobic soils, leading to the formation of various amino and dimeric products. nih.gov It is plausible that this compound follows a similar transformation pathway in anaerobic environments.

In aqueous environments, the low water solubility of this compound means it will predominantly partition to sediments and suspended organic matter. Here, both photochemical and microbial degradation processes can occur, although the rates are expected to be slow due to the compound's chemical stability.

Adsorption and Interaction with Environmental Matrices (e.g., Soot, Aerosols)

The interaction of this compound with environmental matrices, particularly carbonaceous aerosols like soot, is a critical aspect of its environmental fate. Soot particles, which are common in urban and industrial areas, provide a large surface area for the adsorption of organic compounds. nih.gov

The adsorption of PAHs and their derivatives onto soot is a stronger interaction than partitioning into general organic matter. nih.gov This strong adsorption affects the bioavailability and reactivity of the compound. The porous structure of soot can also physically protect the adsorbed molecules from chemical and photochemical degradation, further increasing their environmental persistence. The nature of the soot surface, including its organic carbon content and the presence of other adsorbed species, can influence the strength and nature of the interaction. nih.gov

Analytical Methodologies for the Detection and Quantification of 2,5 Dinitrofluoranthene

Chromatographic Separation Techniques

Chromatographic methods are central to the analysis of 2,5-dinitrofluoranthene, providing the necessary separation from complex sample components and other structurally similar PAHs and nitro-PAHs. ontosight.airesearchgate.net The choice between gas and liquid chromatography is typically dictated by the volatility and thermal stability of the analyte, as well as the nature of the sample matrix. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful and widely used technique for the analysis of semi-volatile organic compounds like this compound. ontosight.airesearchgate.net The method combines the high-resolution separation capabilities of gas chromatography with the sensitive and selective detection provided by mass spectrometry. cedre.fr

For the analysis of PAHs and their derivatives, a capillary column is typically employed, such as a DB-5MS or HP-5MS, which has a stationary phase suitable for separating these compounds. researchgate.nettdi-bi.com The oven temperature is programmed to ramp up gradually to allow for the sequential elution of compounds based on their boiling points and interaction with the stationary phase. researchgate.nettdi-bi.com The separated compounds are then introduced into the mass spectrometer, where they are ionized, and the resulting ions are separated based on their mass-to-charge ratio, allowing for both qualitative and quantitative analysis. cedre.fr In the selected ion monitoring (SIM) mode, the mass spectrometer is set to detect only specific ions characteristic of the target analyte, which significantly enhances the sensitivity and selectivity of the method. researchgate.net

Table 1: Representative GC-MS Parameters for Nitro-PAH Analysis

| Parameter | Setting |

|---|---|

| Gas Chromatograph | |

| Column | DB-5MS (30 m x 0.25 mm I.D., 0.25 µm film thickness) |

| Carrier Gas | Helium at a constant flow rate of 1.6 mL/min |

| Oven Temperature Program | Initial 80°C (hold 2 min), ramp at 20°C/min to 140°C (hold 1 min), then ramp at 5°C/min to 315°C |

| Injector | Split/splitless, 280°C |

| Mass Spectrometer | |

| Ionization Mode | Electron Impact (EI) or Negative Ion Chemical Ionization (NICI) |

| Ionization Energy | 70 eV |

| MS Transfer Line Temp. | 280°C |

| Acquisition Mode | Selected Ion Monitoring (SIM) |

Note: These are typical parameters for PAH analysis and can be optimized for this compound. researchgate.netsemanticscholar.org

High-Performance Liquid Chromatography (HPLC) Methods

High-performance liquid chromatography (HPLC) is another key analytical technique for the determination of this compound, particularly for compounds that are thermally labile or not easily volatilized. ontosight.ainih.gov HPLC separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase. nih.gov

For the analysis of nitro-PAHs, reversed-phase HPLC is commonly used, employing a C18 column. nih.govuni-saarland.de The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, and a gradient elution program is often used to effectively separate a wide range of compounds within a single analytical run. nih.gov Detection is commonly achieved using a diode array detector (DAD) or a fluorescence detector (FLD), the latter being particularly sensitive for fluorescent compounds like PAHs. uni-saarland.demsu.edu For non-fluorescent nitro-PAHs, online reduction to their fluorescent amino-PAH derivatives can be employed prior to detection. researchgate.net

Table 2: Representative HPLC Parameters for Nitro-PAH Analysis

| Parameter | Setting |

|---|---|

| HPLC System | |

| Column | Zorbax XDB-C8 (15 cm x 4.6 mm, 5 µm) or equivalent C18 column |

| Mobile Phase | Gradient of Acetonitrile and Water |

| Flow Rate | 1.2 mL/min |

| Column Temperature | 35°C |

| Injection Volume | 20 µL |

| Detector | |

| Type | Diode Array Detector (DAD) or Fluorescence Detector (FLD) |

| Detection Wavelength | 240 nm (DAD) or specific excitation/emission wavelengths (FLD) |

Note: These are general parameters and require optimization for the specific analysis of this compound. nih.govuni-saarland.de

Mass Spectrometric Detection and Identification

Mass spectrometry plays a pivotal role in the unequivocal identification and sensitive quantification of this compound. nih.gov The choice of ionization technique and mass analyzer is critical for achieving the desired analytical performance. acs.org

Negative Ion Atmospheric Pressure Ionization Mass Spectrometry

Negative ion atmospheric pressure chemical ionization (NI-APCI) has proven to be a highly effective technique for the analysis of nitro-PAHs. chromatographyonline.comalevelchemistry.co.uk In this method, the analyte is ionized at atmospheric pressure through chemical reactions with reagent ions. chromatographyonline.com For nitro-PAHs, NI-APCI can produce strong [M-H]⁻ precursor ions, which are valuable for their identification and quantification. researchgate.netchromatographyonline.com The subsequent fragmentation of these precursor ions in tandem mass spectrometry (MS/MS) often involves the neutral loss of a nitro group (NO₂), providing further structural confirmation. chromatographyonline.com This technique offers high sensitivity and specificity, making it well-suited for the analysis of trace levels of nitro-PAHs in complex matrices. chromatographyonline.combioanalysis-zone.com

High-Resolution Mass Spectrometry Approaches

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, typically to four or five decimal places, which allows for the determination of the elemental composition of an unknown compound. nih.govajrconline.org This capability is invaluable for differentiating between isobaric compounds (compounds with the same nominal mass but different elemental formulas). ajrconline.orgasiapharmaceutics.info In the context of this compound analysis, HRMS can distinguish it from other compounds that may have a similar molecular weight, thereby reducing the likelihood of false positives. ajrconline.org Techniques like time-of-flight (TOF) and Orbitrap mass spectrometry are common HRMS platforms. asiapharmaceutics.info

Hyphenated Analytical Approaches for Complex Environmental Samples

Hyphenated techniques, which involve the coupling of two or more analytical instruments, are essential for the analysis of complex environmental samples. cedre.frijpsjournal.comnih.gov The combination of a separation technique with a detection technique, such as GC-MS or LC-MS, provides a powerful tool for both the separation and identification of analytes in a single run.

Isomeric Distribution Analysis and Profiling of Dinitrofluoranthenes

The analysis of dinitrofluoranthenes (DNFs) is complicated by the existence of multiple isomers, which can have different toxicological properties. Therefore, analytical methods must be capable of separating and identifying individual isomers, such as this compound, from other DNFs like 3,7- and 3,9-dinitrofluoranthene (B1199685). nih.gov

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation of DNF isomers. ontosight.ainii.ac.jpresearchgate.net Often, a multi-step HPLC or a two-dimensional HPLC approach is employed for efficient purification and separation of nitroarenes from complex environmental extracts. researchgate.net In some methods, the separated nitroarenes are reduced to their corresponding highly fluorescent aminoarenes online before quantification, which significantly enhances detection sensitivity. researchgate.net

Gas Chromatography (GC) coupled with various detectors is also a powerful tool for DNF isomer analysis. High-resolution capillary gas chromatography is particularly effective for separating closely related isomers. connectedpapers.comacs.org When combined with mass spectrometry (GC-MS), it provides both separation and definitive identification of the compounds based on their mass spectra. nih.govontosight.aiontosight.ai The fragmentation patterns observed in electron impact mass spectrometry can be characteristic for different di- and trinitrofluoranthene isomers. acs.org For enhanced selectivity, especially in complex matrices, gas chromatography with a nitrogen-phosphorus detector (GC-NPD) can be utilized, as it shows high sensitivity towards nitrogen-containing compounds like DNFs. oup.com

The choice of analytical column and chromatographic conditions is critical for achieving baseline separation of the isomers. In HPLC, columns with specific selectivities for aromatic compounds are used, while in GC, long capillary columns with thin films of stationary phase are preferred to maximize resolution.

Table 1: Analytical Techniques for Dinitrofluoranthene Isomer Analysis

| Analytical Technique | Detector | Key Features | References |

|---|---|---|---|

| High-Performance Liquid Chromatography (HPLC) | Fluorescence (after online reduction) | High sensitivity; separates isomers effectively. researchgate.net | nii.ac.jpresearchgate.net |

| Two-Dimensional HPLC | Fluorescence | Enhanced separation and purification from complex matrices. | researchgate.net |

| High-Resolution Capillary Gas Chromatography | Mass Spectrometry (MS) | Provides high separation efficiency and definitive identification. | nih.govconnectedpapers.comacs.org |

| Gas Chromatography (GC) | Nitrogen-Phosphorus Detector (NPD) | Selective and sensitive for nitrogen-containing compounds. | oup.com |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Mass Spectrometer | Combines separation with structural elucidation. nist.govscioninstruments.com | nih.govontosight.aiontosight.ai |

Environmental Sample Preparation and Extraction Protocols for Trace Analysis

The analysis of this compound at trace levels in environmental samples requires meticulous sample preparation to isolate and concentrate the analyte from the complex sample matrix. organomation.compjoes.com The specific protocol depends heavily on the nature of the sample, such as airborne particulates, soil, or water.

Airborne Particulates: Airborne particulate matter is a significant source of dinitrofluoranthenes. nih.gov Samples are typically collected on fiber filters (e.g., silica (B1680970) or quartz fiber). nih.gov The extraction of DNFs from these filters is commonly performed using solvents like dichloromethane (B109758) or toluene. nih.govtdx.cat A widely used and effective method for solid samples is Soxhlet extraction , which ensures thorough contact between the sample and the solvent over an extended period (e.g., 16-24 hours). tdx.catacmasindia.comepa.gov More modern techniques like Pressurized Fluid Extraction (PFE) or Accelerated Solvent Extraction (ASE) can also be used, offering significantly reduced extraction times (around 15 minutes) and solvent consumption compared to traditional Soxhlet methods. nih.govresearchgate.net

Soil and Sludge: For soil and sludge samples, the initial step often involves mixing the sample with a drying agent like anhydrous sodium sulfate (B86663) to remove water, which can interfere with the extraction of nonpolar compounds. epa.gov Subsequently, Soxhlet extraction is a standard procedure for extracting nonvolatile and semivolatile organic compounds. epa.gov

Cleanup and Concentration: Following initial extraction, the raw extract is usually too complex for direct analysis and contains many interfering compounds. lcms.cz Therefore, a cleanup or purification step is essential. Solid-Phase Extraction (SPE) is a widely adopted technique for this purpose. scharlab.comsigmaaldrich.comthermofisher.com The extract is passed through a cartridge containing a solid adsorbent (the stationary phase), such as silica gel or alumina. scharlab.comnii.ac.jp By choosing appropriate solvents (the mobile phase), interfering compounds can be washed away while the analytes of interest are retained on the sorbent. The analytes are then eluted with a different solvent. lcms.cz For instance, crude extracts from airborne particulates can be applied to a silica gel column and eluted with a sequence of solvents of increasing polarity (e.g., hexane, hexane:benzene, benzene, benzene:methanol, and methanol) to fractionate the components. nih.gov

After cleanup, the extract is often concentrated to a small volume using techniques like rotary evaporation or a stream of nitrogen gas to increase the analyte concentration to a level suitable for instrumental analysis. organomation.comresearchgate.net

Table 2: Sample Preparation and Extraction Protocols for Dinitrofluoranthenes

| Sample Matrix | Collection Method | Extraction Technique | Cleanup Method | Key Features | References |

|---|---|---|---|---|---|

| Airborne Particulates | Silica or Quartz Fiber Filters | Soxhlet Extraction; Pressurized Fluid Extraction (PFE) | Column Chromatography (Silica Gel); Solid-Phase Extraction (SPE) | Effective for isolating DNFs from filter media. PFE reduces time and solvent use. | nih.govtdx.catresearchgate.net |

| Soil, Sludge, Solid Waste | Grab Sample | Soxhlet Extraction | Solid-Phase Extraction (SPE) | Requires pre-treatment with a drying agent. Standard method for solid matrices. | epa.gov |

| Water | Grab Sample | Solid-Phase Extraction (SPE) | Not always required | SPE serves to both extract and concentrate analytes from the aqueous phase. | sigmaaldrich.comnih.gov |

Theoretical and Computational Investigations of 2,5 Dinitrofluoranthene

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic structure and geometry of molecules. These calculations can predict a wide range of properties from the ground state geometry to the nature of chemical bonds and molecular orbitals.

Density Functional Theory (DFT) is a widely used computational method for predicting the geometry of molecules. sfasu.edu By optimizing the molecular structure, researchers can determine the most stable three-dimensional arrangement of atoms, which is crucial for understanding the molecule's properties and interactions. For nitro-PAHs, DFT calculations are employed to understand the relationship between their structure and mutagenicity. sfasu.edu The orientation of the nitro group relative to the aromatic plane is a key structural parameter that is believed to influence the biological activity of these compounds. sfasu.edutandfonline.com

Table 1: Common DFT Methodologies for Nitro-PAH Structure Optimization

| DFT Functional | Basis Set | Application |

| B3LYP | 3-21G* | Geometry optimization for QSTR models of nitroaromatic compounds. researchgate.net |

| B3LYP | 6-311+G(d,p) | Geometry optimization and vibrational spectra simulation of mononitrated fluoranthenes. researchgate.net |

| PBE0 | 6-311+G(d,p) | Geometry optimization and vibrational spectra simulation of mononitrated fluoranthenes. researchgate.net |

Molecular orbital analysis provides critical information about the electronic properties and reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a significant role in chemical reactions. The energy gap between HOMO and LUMO is an indicator of the molecule's chemical reactivity and kinetic stability. innovareacademics.in A smaller HOMO-LUMO gap suggests that the molecule is more reactive. innovareacademics.in For nitroaromatic compounds, specific electronic properties like HOMO and LUMO energies are indicative of their reactivity and mutagenic potential. innovareacademics.in

The Molecular Electrostatic Potential (MESP) is a valuable tool for understanding and predicting the reactive behavior of molecules. researchgate.net It maps the electrostatic potential onto the electron density surface, revealing regions that are electron-rich (negative potential) and electron-poor (positive potential). researchgate.net For nitroaromatic compounds, MESP analysis has shown that mutagenic compounds often possess two or more regions of negative potential. researchgate.netinnovareacademics.in The presence of electron-withdrawing nitro groups significantly influences the MESP of the aromatic system. researchgate.netnih.gov

While specific HOMO, LUMO, and MESP data for 2,5-dinitrofluoranthene are not detailed in the available literature, studies on other nitro-PAHs provide a general understanding. For example, the mutagenicity of nitroaromatics is often correlated with their LUMO energy and hydrophobicity. mdpi.com

Reaction Mechanism Predictions and Kinetic Modeling in Atmospheric Chemistry

Nitro-PAHs are formed in the atmosphere through the gas-phase reactions of parent PAHs with hydroxyl (OH) and nitrate (B79036) (NO3) radicals, followed by the addition of nitrogen dioxide (NO2). nih.govacs.orgaaqr.org The degradation of these compounds in the atmosphere is also of significant interest. Theoretical studies can elucidate the complex reaction pathways and kinetics of these atmospheric transformations. rsc.org

Computational methods are used to predict the most likely reaction sites on a PAH molecule for radical attack. acs.org The OH-initiated oxidation of PAHs is a dominant degradation pathway, and kinetic studies, often employing theories like the Rice-Ramsperger-Kassel-Marcus (RRKM) theory, can estimate the rate constants of elementary reaction steps. nih.gov For instance, in the atmospheric degradation of benzo[α]pyrene, water has been shown to play a crucial role in the formation of nitro-benzo[α]pyrene. nih.gov The formation of 2-nitrofluoranthene (B81861) is known to be initiated by either OH or NO3 radicals. acs.org

Although specific kinetic models for the atmospheric reactions of this compound have not been found in the reviewed literature, the general mechanisms of formation and degradation of nitro-PAHs are well-studied and provide a framework for understanding its atmospheric fate. acs.orgaaqr.org

Quantitative Structure-Toxicity Relationship (QSTR) Modeling for Nitroaromatic Compounds

Quantitative Structure-Toxicity Relationship (QSTR) models are predictive tools that correlate the chemical structure of a compound with its toxicological effects. researchgate.netnih.gov For nitroaromatic compounds, which are known for their mutagenic and carcinogenic properties, QSTR models are invaluable for assessing their potential risks without extensive animal testing. researchgate.netnih.govnih.gov

The development of QSTR models for nitroaromatics often involves calculating a variety of molecular descriptors, including thermodynamic, topological, and electronic properties. nih.govinsilico.eu These descriptors are then used to build a mathematical model that can predict the toxicity of un-tested compounds. nih.gov Key descriptors for the mutagenicity of nitroarenes include the energy of the lowest unoccupied molecular orbital (ELUMO), which relates to the ease of nitroreduction, and hydrophobicity (logP). mdpi.com The presence of multiple nitro groups and fused planar hydrophobic rings is also associated with higher mutagenicity. researchgate.net

Table 2: Key Descriptors in QSTR Models for Nitroaromatic Mutagenicity

| Descriptor Type | Specific Descriptor | Relevance to Toxicity |

| Electronic | LUMO Energy (ELUMO) | Relates to the ease of metabolic activation through nitroreduction. mdpi.com |

| Thermodynamic | Hydrophobicity (logP) | Influences the transport and distribution of the compound in biological systems. mdpi.com |

| Topological | Molecular Connectivity Indices | Describes the size, shape, and branching of the molecule. nih.gov |

| Structural | Number of Nitro Groups | Generally, an increase in the number of nitro groups correlates with higher mutagenicity. researchgate.net |

Simulated Spectroscopic Characterization (e.g., Infrared, Raman, Ultraviolet/Visible)

Computational methods can simulate various types of spectra, which can aid in the identification and characterization of compounds. Time-dependent density functional theory (TD-DFT) is a common method for simulating electronic absorption (UV/Vis) spectra. researchgate.netresearchgate.netbohrium.com Vibrational spectra, such as infrared (IR) and Raman, can be simulated using DFT calculations of harmonic vibrational frequencies. researchgate.netgithub.com

While simulated spectroscopic data specifically for this compound is not available in the reviewed literature, studies on related mononitrated fluoranthenes have demonstrated the utility of these computational approaches. researchgate.net For these compounds, simulated UV/Vis and vibrational spectra have shown good agreement with experimental data, allowing for the assignment of observed spectral bands. researchgate.net Such studies are crucial for developing spectroscopy-mutagenicity relationships in nitro-PAHs. researchgate.net

Mechanistic Studies of 2,5 Dinitrofluoranthene Biological Activity

Genotoxic Mechanisms

Genotoxicity describes the property of chemical agents to damage the genetic information within a cell. For 2,5-Dinitrofluoranthene, this damage can occur through several interconnected pathways.

The primary mechanism by which nitro-PAHs initiate genotoxicity is through the formation of covalent DNA adducts—a segment of DNA bound to a chemical carcinogen. iarc.fr This process requires metabolic activation. The pathway for nitro-PAHs is well-established and involves the reduction of the nitro group. psu.edu

Nitroreduction: The process is initiated by cellular nitroreductase enzymes, which catalyze the reduction of a nitro group (-NO2) on the fluoranthene (B47539) molecule to a nitroso (-NO) intermediate, and subsequently to a more reactive N-hydroxyarylamine intermediate. psu.edunih.gov This is a critical activation step.

Esterification: The resulting N-hydroxyarylamine can be further activated through esterification by cellular enzymes like O-acetyltransferases or sulfotransferases. nih.govmdpi.com This creates a highly reactive ester (e.g., an N-acetoxy or N-sulfoxy ester) with a good leaving group.

Covalent Binding: This unstable ester can then spontaneously break down to form a highly electrophilic nitrenium ion, which readily attacks nucleophilic sites on the DNA. psu.edu The primary targets for adduction are the C8 and N2 positions of guanine (B1146940) and, to a lesser extent, adenine (B156593) bases. iarc.frnih.gov The formation of these bulky adducts distorts the DNA helix, interfering with normal cellular processes like DNA replication and transcription.

While this pathway is the accepted model for dinitrofluoranthenes, specific studies characterizing the exact structure of DNA adducts formed by the 2,5-isomer are not prevalent in the reviewed literature. However, studies on related isomers like 3,9-dinitrofluoranthene (B1199685) confirm that metabolic activation is required to form the DNA-reactive metabolites that drive mutagenicity. worldscientific.com

Oxidative stress is an imbalance between the production of reactive oxygen species (ROS) and a biological system's ability to detoxify these reactive products. who.intscispace.com The metabolic activation of nitroaromatic compounds is known to contribute to oxidative stress.

When a cell detects DNA damage, it activates complex signaling networks known as DNA damage response pathways. In bacteria, one of the most well-characterized of these is the SOS response. worldscientific.comnih.gov This system is an inducible response to extensive DNA damage that arrests the cell cycle and upregulates a suite of genes involved in DNA repair and mutagenesis. worldscientific.comresearchgate.net

The induction of the SOS response is often measured using the umu test, which monitors the expression of the umuC gene, a key component of the SOS system. iwaponline.comwho.int The genotoxicity of many nitroarenes is demonstrated by their ability to strongly induce the umu gene. iwaponline.cominchem.org Studies have shown that the genotoxic activity of compounds like 3,7- and 3,9-dinitrofluoranthene in the umu test is dependent on their metabolic activation via nitroreductase and O-acetyltransferase. iwaponline.com Bacterial tester strains genetically engineered to overexpress these enzymes show a dramatically increased sensitivity to these dinitrofluoranthenes, confirming that their DNA-damaging metabolites trigger the SOS response. iwaponline.comwho.int While specific umu test data for this compound is not detailed in the available literature, its structural similarity to other potent dinitrofluoranthene inducers suggests it would likely operate through the same mechanism.

Genotoxic agents can cause damage not only at the level of single DNA bases but also at the larger scale of chromosomes. This can manifest as chromosomal aberrations—abnormalities in the structure or number of chromosomes—and lead to genomic instability. nih.gov These effects can include chromosome breaks, fusions, deletions, or the formation of micronuclei (small, extra-nuclear bodies that contain chromosome fragments or whole chromosomes left behind during cell division).

Studies on related isomers provide insight into the potential effects of the dinitrofluoranthene class. For example, both 3,7- and 3,9-dinitrofluoranthene have been shown to induce chromosomal aberrations in Chinese hamster cell lines. worldscientific.com Furthermore, these compounds induced micronuclei in the bone marrow of mice in vivo, demonstrating their ability to cause chromosomal damage in a whole-animal system. worldscientific.com Such clastogenic (chromosome-breaking) activity is a hallmark of many potent genotoxins. Specific experimental studies focusing on the induction of chromosomal aberrations by this compound were not identified in the reviewed scientific literature.

Mutagenic Mechanisms

While genotoxicity refers to the damage of genetic material, mutagenicity is the induction of permanent, transmissible changes in the DNA sequence. All mutagens are genotoxic, but not all genotoxic substances are mutagenic. inchem.org The mutagenic potential of chemicals is commonly assessed using bacterial assays.

The bacterial reverse mutation assay, commonly known as the Ames test, is a widely used method to assess the mutagenic potential of chemical compounds. who.int The test uses strains of the bacterium Salmonella typhimurium that are auxotrophic, meaning they carry a mutation that prevents them from synthesizing an essential amino acid, histidine, and therefore cannot grow on a histidine-free medium. A mutagenic substance can cause a secondary mutation that reverses the original mutation (a reversion), allowing the bacteria to produce histidine and form colonies.

There are conflicting reports regarding the mutagenicity of this compound in the Ames test.

A comprehensive 2003 report by the International Programme on Chemical Safety (IPCS) compiled data from earlier studies, including a 1993 review by Tokiwa et al., indicating that this compound is mutagenic. The data showed mutagenic activity in Salmonella typhimurium strains TA98 (which detects frameshift mutagens) and TA100 (which detects base-pair substitution mutagens), without the need for an external metabolic activation system (S9 mix). This suggests the compound can be activated by the bacteria's own endogenous enzymes, such as nitroreductases.

The table below, derived from data in the IPCS report, summarizes these findings.

| Compound | Tester Strain | Metabolic Activation (S9) | Revertants per Nanogram |

| This compound | S. typhimurium TA98 | - | 210 |

| This compound | S. typhimurium TA100 | - | 540 |

In contrast, a 2002 study conducted for a chemical company reported that this compound was non-mutagenic. That study tested the compound in Salmonella typhimurium strains TA1535, TA1537, TA98, TA100, and Escherichia coli strain WP2uvrA, both with and without metabolic activation from a rat liver homogenate (S9 mix). No significant increases in revertant colonies were observed at any dose. This discrepancy in findings could be due to differences in the specific experimental protocols, the purity of the chemical sample tested, or the specific bacterial substrains used.

Quantitative Structure-Mutagenicity Relationships

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that aim to correlate the chemical structure of compounds with their biological activity. researchgate.netfrontiersin.org In the context of this compound, QSAR studies are pivotal for understanding the structural attributes that determine its mutagenicity. insilico.eunih.gov These models are particularly valuable for predicting the toxic potential of untested chemicals and for providing insights into their mechanisms of action. insilico.eunih.gov

For nitro-polycyclic aromatic hydrocarbons (nitro-PAHs) like this compound, QSAR models have identified several key molecular descriptors that influence their mutagenic potency. researchgate.netsciengine.com These descriptors often fall into categories such as electronic, topological, and geometric parameters. A crucial electronic descriptor is the energy of the lowest unoccupied molecular orbital (E-LUMO). A lower E-LUMO value generally suggests that the compound can be more easily reduced, a critical step in the metabolic activation of many nitro-PAHs to mutagenic agents.

The spatial arrangement of the nitro groups is another significant factor. Research has indicated that the mutagenicity of nitro-PAHs can be influenced by the orientation of the nitro groups relative to the aromatic ring. Comparative QSAR studies on various dinitrofluoranthene isomers have demonstrated that the position of the nitro groups significantly impacts mutagenic activity. osti.gov This variation is attributed to how different substitution patterns affect the molecule's electronic properties and steric factors, which in turn dictates its interaction with metabolic enzymes and DNA. sciengine.com

More advanced QSAR models often employ a wide array of descriptors to enhance their predictive accuracy. insilico.eu These can include topological indices that describe the molecule's size, shape, and branching, as well as quantum chemical parameters. sciengine.com The goal of these comprehensive models is to create a robust predictive tool for assessing the mutagenic risk of nitro-PAHs. nih.govnih.gov

Table 1: Key Molecular Descriptor Categories in QSAR for Nitro-PAH Mutagenicity

| Descriptor Category | Examples | Relevance to Mutagenicity |

| Electronic Properties | E-LUMO, Ionization Potential, Dipole Moment | Governs the ease of nitroreduction and reactivity. |

| Topological Indices | Molecular Connectivity, Shape Indices | Describes molecular size, shape, and branching, which influence interactions with biological macromolecules. |

| Geometric Parameters | Planarity, Nitro Group Orientation | Affects how the molecule fits into enzyme active sites and intercalates with DNA. |

Molecular Interactions with Xenobiotic-Metabolizing Enzymes and Receptors (e.g., Cytochrome P450 Enzymes, Aryl Hydrocarbon Receptor (AhR))

The biological effects of this compound are heavily dependent on its interactions with xenobiotic-metabolizing enzymes and cellular receptors. wikipedia.orgmhmedical.comopenaccessjournals.com These interactions determine the compound's metabolic fate, leading to either detoxification or activation into reactive species that can damage cellular components. up.pt

Cytochrome P450 Enzymes:

The Cytochrome P450 (CYP) superfamily of enzymes plays a central role in the metabolism of a vast array of foreign compounds, including nitro-PAHs. nih.govnih.gov The interaction of this compound with CYP enzymes is complex. While nitroreduction is a primary activation pathway for many nitro-PAHs, CYP-mediated oxidation also occurs. inchem.org This can lead to the formation of various metabolites, some of which may be less toxic and more easily excreted (detoxification), while others, such as epoxides, can be reactive and contribute to the compound's toxicity. mhmedical.com

Different CYP isozymes, such as CYP1A1, CYP1A2, and CYP3A4, exhibit varying efficiencies in metabolizing nitro-PAHs. nih.govmedicineslearningportal.orgbiomolther.org The specific balance between detoxification and activation for this compound depends on the expression levels and activities of these enzymes in different tissues. mdpi.com

Aryl Hydrocarbon Receptor (AhR):

The Aryl Hydrocarbon Receptor (AhR) is a transcription factor that is activated by a variety of ligands, including many PAHs. wikipedia.orgnih.gov Upon activation, the AhR moves to the nucleus and promotes the expression of genes involved in xenobiotic metabolism, including several CYP enzymes like CYP1A1 and CYP1A2. wikipedia.orgnih.gov

While the parent PAH, fluoranthene, is known to be an AhR agonist, the effect of nitro-substitution on AhR binding and activation can vary. tdx.cat Some nitro-PAHs can effectively activate the AhR, leading to an induction of metabolizing enzymes. This can be a double-edged sword: on one hand, it can enhance the detoxification of the compound, but on the other hand, it can also lead to increased metabolic activation and heightened toxicity. The specific role of this compound as an AhR agonist and the subsequent impact on its own metabolism and toxicity are critical areas of investigation. nih.gov

Table 2: Key Proteins in the Metabolism and Toxicity of this compound

| Protein | Function | Role in this compound Toxicity |

| Cytochrome P450 (CYP) Enzymes | Catalyze oxidation and other metabolic reactions. | Can lead to both detoxification and metabolic activation of this compound. |

| Aryl Hydrocarbon Receptor (AhR) | Ligand-activated transcription factor regulating gene expression. | May be activated by this compound, leading to the induction of metabolizing enzymes. |

| Nitroreductases | Catalyze the reduction of nitro groups. | A key enzymatic step in the metabolic activation of this compound to DNA-reactive species. |

Comparative Mechanistic Toxicology with Other Nitro-PAHs and Parent Polycyclic Aromatic Hydrocarbons

To fully grasp the toxicological profile of this compound, it is essential to compare its mechanisms of action with those of its parent PAH, fluoranthene, and other related nitro-PAHs.

Comparison with Fluoranthene:

Fluoranthene itself is a known mutagen and carcinogen. cdc.gov Its toxicity primarily arises from metabolic activation by CYP enzymes to form diol epoxides, which can bind to DNA and form adducts. cdc.gov The addition of nitro groups to the fluoranthene structure introduces a new and often more potent activation pathway: nitroreduction. nih.gov This process, carried out by nitroreductase enzymes, converts the nitro groups into highly reactive N-hydroxyarylamine intermediates, which can then form DNA adducts. nih.gov This additional activation pathway generally makes dinitrofluoranthenes significantly more mutagenic than fluoranthene. uconn.edu

Comparison with Other Nitro-PAHs:

When compared to other well-studied nitro-PAHs, such as 1-nitropyrene (B107360) and the highly potent dinitropyrenes (e.g., 1,6- and 1,8-dinitropyrene), this compound's toxicity can be put into perspective. nih.gov Like the dinitropyrenes, the presence of two nitro groups in this compound is expected to confer a high degree of mutagenicity. nih.gov

The specific positioning of the nitro groups on the aromatic rings is a critical determinant of mutagenic potency among isomers. osti.gov Different dinitrofluoranthene isomers can exhibit vastly different levels of mutagenicity in bacterial and mammalian cell assays. nih.gov This highlights the importance of the molecular structure in determining how efficiently the compound is metabolically activated and how it interacts with DNA to cause mutations. uconn.edu The formation of bulky DNA adducts is a common feature of these compounds and is considered a key event in the initiation of carcinogenesis. scienceopen.com

In essence, the toxicology of this compound is a combination of the metabolic pathways seen with its parent PAH (ring oxidation) and the highly mutagenic pathway of nitroreduction, which is characteristic of nitro-PAHs. aaqr.org

Table 3: Comparative Mutagenic Activation Pathways

| Compound | Primary Metabolic Activation Pathway(s) | Key Reactive Intermediate(s) |

| Fluoranthene | Ring Oxidation (CYP-mediated) | Diol Epoxides |

| 1-Nitropyrene | Nitroreduction | N-hydroxyarylamine |

| 1,8-Dinitropyrene | Nitroreduction | N-hydroxyarylamine |

| This compound | Nitroreduction and Ring Oxidation | N-hydroxyarylamine, Diol Epoxides |

Future Directions and Research Gaps in 2,5 Dinitrofluoranthene Studies

Advancements in Atmospheric Chemistry Transport and Transformation Modeling

The atmospheric fate of 2,5-dinitrofluoranthene is complex, involving both primary emissions from combustion sources and secondary formation from the atmospheric reactions of its parent PAH, fluoranthene (B47539). aaqr.orgmdpi.com Future research must focus on developing more sophisticated atmospheric transport and transformation models. These models need to better integrate the partitioning of this compound between the gas and particulate phases, which is influenced by ambient temperature. inchem.org

Current models often face challenges in accurately predicting the spatial and temporal distribution of nitro-PAHs due to uncertainties in emission inventories and the chemical kinetics of formation and degradation pathways. acs.org For instance, the reactions of gas-phase PAHs with hydroxyl (OH) radicals during the day and nitrate (B79036) (NO₃) radicals at night are key formation routes for some nitro-PAHs, and the specific pathways for dinitro-derivatives like this compound require more detailed investigation. aaqr.org The photolysis of nitro-PAHs is a primary degradation process, and its efficiency can vary with environmental conditions, leading to potential accumulation during colder periods. aaqr.org

Advancements in modeling should incorporate:

More accurate emission data from various combustion sources.

Detailed kinetic parameters for the gas-phase and heterogeneous reactions leading to and degrading this compound.

Improved descriptions of wet and dry deposition processes. aaqr.org

The influence of atmospheric aerosols on reaction rates and transport. acs.org

A global atmospheric model, EMAC, has been used to study the formation and fate of secondarily formed nitro-PAHs like 2-nitrofluoranthene (B81861), highlighting the importance of oxidant availability, sunlight, and aerosol concentrations. acs.org Expanding such models to include dinitrated isomers like this compound is a crucial next step.

Refinement of Analytical Detection Limits and Isomeric Specificity in Environmental Matrices

The direct analysis of this compound in environmental samples is challenging due to its typically low concentrations and the complexity of the matrices, which contain numerous other combustion byproducts. inchem.org These co-eluting compounds can interfere with detection, necessitating highly selective and sensitive analytical methods. inchem.org

Future research should prioritize the refinement of analytical techniques to achieve lower detection limits and, critically, to ensure isomeric specificity. The biological activity of nitro-PAHs can be highly dependent on the specific isomer. inchem.org Techniques such as gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) are standard, but further development is needed. ontosight.ai

Key areas for advancement include:

Improved Chromatographic Separation: Developing new stationary phases or multidimensional chromatography techniques to resolve this compound from its other dinitrofluoranthene isomers (e.g., 3,4-, 3,7-, and 3,9-dinitrofluoranthene). inchem.orgwho.int The co-elution of isomers like 2-nitrofluoranthene and 3-nitrofluoranthene (B1196665) has been a noted analytical challenge. acs.org

Enhanced Mass Spectrometric Detection: Utilizing high-resolution mass spectrometry or tandem mass spectrometry (MS/MS) to improve selectivity and sensitivity, allowing for quantification at ultra-trace levels (pg/m³ range) in air and other matrices. aaqr.org

Standardization of Methods: Establishing standardized and validated analytical protocols across different laboratories to ensure data comparability for environmental monitoring and risk assessment. A study focusing on validating a GC-MS method for nitro-PAHs in soil highlighted challenges with blank samples and achieving consistent recovery rates. unit.no

The development of more robust analytical methods is fundamental to accurately assessing environmental levels and human exposure to this compound.

Deeper Elucidation of Molecular Mechanisms of Biological Interaction

This compound is recognized as a mutagenic compound, but a deeper understanding of its molecular mechanisms of action is required. inchem.org Like other nitro-PAHs, its toxicity is largely dependent on its metabolic activation to reactive intermediates that can bind to cellular macromolecules, including DNA.

Future research should focus on:

Metabolic Pathways: Identifying the specific enzymes involved in the reductive metabolism of the nitro groups of this compound to nitroso, hydroxylamino, and amino derivatives. The formation of these metabolites is a critical step in its genotoxic activity.

DNA Adduct Formation: Characterizing the specific DNA adducts formed by the reactive metabolites of this compound. Understanding the structure and persistence of these adducts is key to elucidating its mutagenic and carcinogenic potential.

Genotoxicity and Cellular Responses: Moving beyond standard mutagenicity assays (like the Salmonella microsome assay) to investigate other genotoxic endpoints and the cellular pathways that are perturbed by this compound exposure. who.int This includes studying DNA repair processes, cell cycle control, and apoptosis in response to DNA damage.

While the genotoxicity of many nitro-PAHs has been studied, specific data for this compound is less abundant, and a more detailed mechanistic investigation is warranted. inchem.org

Integration of Computational and Experimental Data for Predictive Toxicology and Environmental Risk Assessment Methodologies

Integrating computational modeling with experimental data offers a powerful approach to predict the toxicological properties and environmental risks of this compound. This is particularly important given the vast number of nitro-PAHs and the practical limitations of conducting extensive toxicological testing for each compound.

Future directions in this area include:

Quantitative Structure-Activity Relationship (QSAR) Models: Developing and validating QSAR models specifically for nitro-PAHs to predict their mutagenicity, carcinogenicity, and other toxicological endpoints based on their molecular structure. The relationship between chemical structure and mutagenic potency in Salmonella typhimurium has been an area of investigation for nitro-PAHs. who.int

Multimedia Fate and Exposure Models: Utilizing multimedia models to simulate the environmental partitioning, transport, and fate of this compound across different environmental compartments (air, water, soil, sediment). acs.org Such models can help estimate human exposure levels under various scenarios. acs.orgacs.org

Integrated Risk Assessment Frameworks: Combining data from advanced analytical methods, detailed mechanistic studies, and predictive computational models to develop more comprehensive and accurate environmental risk assessment methodologies. inchem.org This integrated approach will allow for a more robust evaluation of the potential risks posed by this compound to human health and the environment.

By bridging the gaps in these research areas, the scientific community can develop a more complete picture of the environmental lifecycle and health risks associated with this compound, leading to more informed regulatory decisions and protective measures.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2,5-Dinitrofluoranthene, and how do reaction conditions influence yield and purity?

- Methodological Answer : this compound is typically synthesized via nitration of fluoranthene derivatives. Key steps include:

- Nitration : Use mixed acid (HNO₃/H₂SO₄) at controlled temperatures (0–5°C) to minimize side reactions.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate eluent) or recrystallization (ethanol/water) improves purity. Yields range from 40–60%, depending on stoichiometry and reaction time .

- Quality Control : Confirm purity via HPLC (C18 column, UV detection at 254 nm) and elemental analysis.

Q. Which spectroscopic techniques are prioritized for characterizing this compound, and what spectral markers are critical?

- Key Techniques :

- IR Spectroscopy : Nitro group stretching vibrations (~1520 cm⁻¹ and ~1350 cm⁻¹) confirm functionalization.

- ¹H/¹³C NMR : Aromatic proton signals (δ 8.5–9.5 ppm) and quaternary carbon shifts (δ 120–140 ppm) map substitution patterns.

- Mass Spectrometry : Molecular ion peak (m/z 296) and fragmentation patterns validate structure .

Q. What environmental sampling methods are effective for detecting this compound in particulate matter?

- Workflow :

- Extraction : Solid-phase extraction (SPE) using C18 cartridges or Soxhlet extraction (dichloromethane).

- Detection : GC-MS (non-polar column, electron ionization) or HPLC with fluorescence detection (λₑₓ 360 nm, λₑₘ 420 nm).

- Challenges : Low volatility and matrix interference require derivatization (e.g., silylation) for improved GC resolution .

Advanced Research Questions

Q. How can conflicting mutagenicity data for this compound across bacterial strains be resolved?

- Analysis Framework :

- Ames Test Optimization : Compare results in TA98 (frameshift-sensitive) vs. TA100 (base-pair substitution) strains. Include metabolic activation (S9 liver homogenate) to assess pro-mutagenic potential.

- Dose-Response : Ensure linearity in revertant colonies at non-toxic concentrations (0.1–100 µg/plate). Contradictions may arise from strain-specific nitroreductase activity or solubility issues .

Q. What in vitro models best predict the metabolic fate of this compound, and how do they correlate with in vivo toxicity?

- Approaches :

- Liver Microsomes : Incubate with rat/human microsomes + NADPH to identify phase I metabolites (e.g., nitro-reduction to amines).

- Cell Lines : Use HepG2 cells to assess cytotoxicity (MTT assay) and metabolite profiling (LC-MS).

- Limitations : Microsomal models may underestimate in vivo conjugation (phase II) pathways .

Q. Can computational models reliably predict the carcinogenicity of this compound, and what experimental validation is required?

- Strategies :

- QSAR Models : Use topological descriptors (e.g., nitro group position) to estimate carcinogenic potential. Cross-validate with IARC classifications of analogous nitroarenes.

- Molecular Docking : Simulate DNA adduct formation (e.g., intercalation with guanine residues). Validate via ³²P-postlabeling assays .

Data Analysis and Contradiction Resolution

Q. How should researchers address discrepancies in reported photodegradation rates of this compound under varying UV conditions?

- Troubleshooting :

- Standardize Conditions : Control light intensity (e.g., 365 nm, 10 W/m²), solvent (aqueous vs. organic), and oxygen levels.

- Byproduct Identification : Use LC-HRMS to track intermediates (e.g., hydroxylated derivatives) and quantify half-lives. Contradictions often stem from unaccounted quenching agents or pH effects .

Tables for Key Data Comparison

| Property | This compound | 3,7-Dinitrofluoranthene (Reference) |

|---|---|---|

| Molecular Weight | 296.23 g/mol | 296.23 g/mol |

| Mutagenicity (TA98, -S9) | High | High |

| HPLC Retention Time (C18) | 12.8 min | 14.2 min |

| LogP (Octanol-Water) | 3.5 | 3.8 |

Data synthesized from experimental and computational studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.